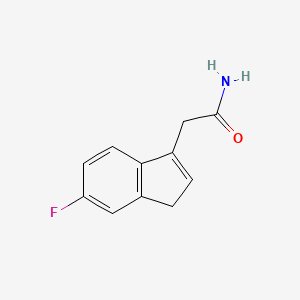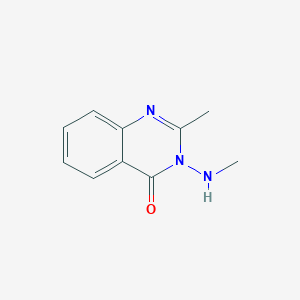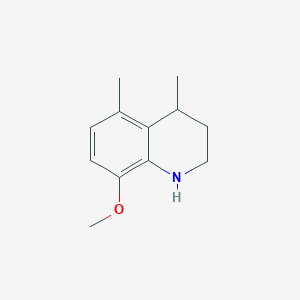
2-Amino-8-chloro-1,2-dihydropurin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-chloro-1,2-dihydropurin-6-one is a purine derivative with a molecular formula of C5H4ClN5O. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. It is a chlorinated purine analog that has been studied for its potential biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-chloro-1,2-dihydropurin-6-one typically involves the chlorination of purine derivatives. One common method is the reaction of 2-amino-6-chloropurine with appropriate reagents under controlled conditions. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-Amino-8-chloro-1,2-dihydropurin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Oxidation Products: Oxo derivatives of the purine ring.
Reduction Products: Amino derivatives with reduced functional groups.
科学的研究の応用
2-Amino-8-chloro-1,2-dihydropurin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer activities. It can act as an inhibitor of certain enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
作用機序
The mechanism of action of 2-Amino-8-chloro-1,2-dihydropurin-6-one involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This inhibition can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
2-Amino-6-chloropurine: A closely related compound with similar structural features but different biological activities.
6-Chloroguanine: Another chlorinated purine derivative with distinct chemical and biological properties.
2-Amino-6-chloro-8-vinylpurine: A fluorescent nucleobase analog with improved optical properties compared to other purine derivatives.
Uniqueness
2-Amino-8-chloro-1,2-dihydropurin-6-one is unique due to its specific substitution pattern and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C5H4ClN5O |
|---|---|
分子量 |
185.57 g/mol |
IUPAC名 |
2-amino-8-chloro-1,2-dihydropurin-6-one |
InChI |
InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h5H,7H2,(H,11,12) |
InChIキー |
RTDVIWJHEWCEHZ-UHFFFAOYSA-N |
正規SMILES |
C1(NC(=O)C2=NC(=NC2=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)



![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)






![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
